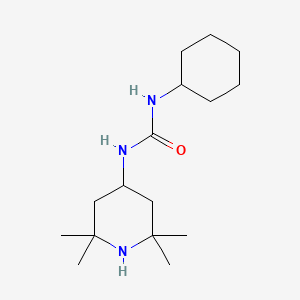
N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, also known as CYT-387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in cytokine signaling pathways and play a crucial role in the regulation of immune response, hematopoiesis, and inflammation. CYT-387 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including myeloproliferative neoplasms, solid tumors, and inflammatory disorders.
Scientific Research Applications
Organic Synthesis and Chemistry
N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea compounds are utilized in organic synthesis, demonstrating their versatility in forming complex structures. For instance, they have been applied in the synthesis of 2,2- and 2,6-diarylpiperidines through aryl migration within lithiated urea derivatives of tetrahydropyridines, showcasing a method to produce polysubstituted piperidine derivatives from 2-aryltetrahydropyridines (Tait, Butterworth, & Clayden, 2015). Additionally, electrochemical synthesis methods have been explored to create polycyclic N-heteroaromatics through cascade radical cyclization of diynes, highlighting the compound's role in generating electron-rich polycyclic aromatic hydrocarbons, including helicene-like structures (Hou, Mao, Song, & Xu, 2017).
Pharmacology and Biological Applications
In the realm of pharmacology, this compound derivatives have been studied for their biological activities. Notably, they have been investigated as acetylcholinesterase inhibitors, with specific urea derivatives showing potential as novel inhibitors, suggesting their significance in developing treatments for conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Furthermore, their application in the design of soluble epoxide hydrolase inhibitors underscores their therapeutic potential in addressing cardiovascular diseases and inflammatory pain (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
Material Science and Stability Studies
The compound's derivatives have also found applications in material science, particularly in the photo-stabilization of polymers. Studies on tetramethylpiperidine derivatives in model systems have provided insights into their mechanisms of action in stabilizing polymers against photo-oxidative destruction, highlighting their importance in enhancing the longevity and durability of polymeric materials (Grattan, Carlsson, & Wiles, 1979).
Properties
IUPAC Name |
1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h12-13,19H,5-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQXTAUUWSZSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)


![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)
![N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5525819.png)
![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)
